
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The compound can be broken down into its structural components:
- Pyrazole moiety : Known for its diverse biological activities.
- Diazepane ring : Contributes to the pharmacological profile.
- Isoxazole and furan groups : These heterocycles are often associated with anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing isoxazole rings have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
Compounds derived from pyrazole have been documented to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). The presence of the furan and isoxazole groups may enhance these properties by modulating signaling pathways involved in inflammation .
3. Neuropharmacological Effects
Research into pyrazole derivatives has revealed their potential as neuroprotective agents. They may act on serotonin receptors, which are crucial in mood regulation and neuroprotection. Compounds similar to our target molecule have demonstrated selective binding to 5-HT receptors, indicating potential applications in treating depression and anxiety disorders .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 15.63 µM, comparable to Tamoxifen, indicating potential as an anticancer agent through apoptosis induction via p53 activation .
- Neuroprotective Study : A related compound exhibited high affinity for serotonin receptors, leading to significant neuroprotective effects in animal models, suggesting that modifications in the structure could enhance efficacy against neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of related compounds:
| Compound | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Anticancer |
| Compound B | A549 | 0.12 | Anticancer |
| Compound C | Neuroblastoma | 8.2 | Neuroprotective |
| Compound D | Inflammatory Model | 20 nM | Anti-inflammatory |
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-12-17(13(2)20-19-12)29(25,26)23-7-4-6-22(8-9-23)18(24)14-11-16(28-21-14)15-5-3-10-27-15/h3,5,10-11H,4,6-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWWQHHSSDUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














